(1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-BENZYL-6-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE is a complex organic compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-BENZYL-6-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE typically involves the assembly of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available starting materials. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1-BENZYL-6-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidino moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-BENZYL-6-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. It exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Researchers are investigating its potential as a therapeutic agent for treating various diseases.
Industry
In the industrial sector, (1-BENZYL-6-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (1-BENZYL-6-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also show diverse biological activities and are used in medicinal chemistry.
Thiazole derivatives: Thiazole-containing compounds are known for their therapeutic potential and are used in drug development.
Uniqueness
The uniqueness of (1-BENZYL-6-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE lies in its specific substitution pattern and the presence of both benzyl and piperidino groups
Properties
Molecular Formula |
C23H28N4O |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(1-benzyl-6-ethyl-3-methylpyrazolo[3,4-b]pyridin-4-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H28N4O/c1-4-19-13-20(23(28)26-12-8-9-16(2)14-26)21-17(3)25-27(22(21)24-19)15-18-10-6-5-7-11-18/h5-7,10-11,13,16H,4,8-9,12,14-15H2,1-3H3 |
InChI Key |
KPVZLMHZHJLOAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)N4CCCC(C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.